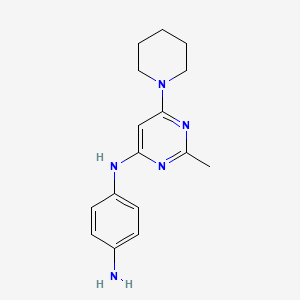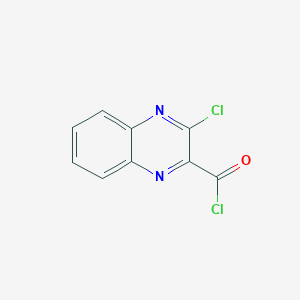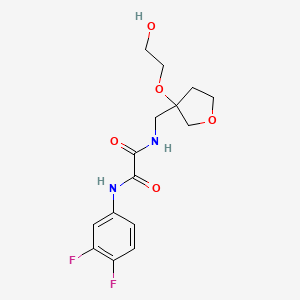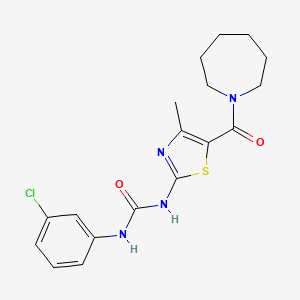
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been shown to have a variety of biochemical and physiological effects. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 5-(Azepane-1-carbonyl)-4-methylthiazol-2-amine with 3-chlorophenyl isocyanate, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to form the final product.
Starting Materials
5-(Azepane-1-carbonyl)-4-methylthiazol-2-amine, 3-chlorophenyl isocyanate, N,N-dimethylformamide dimethyl acetal
Reaction
Step 1: 5-(Azepane-1-carbonyl)-4-methylthiazol-2-amine is reacted with 3-chlorophenyl isocyanate in the presence of a suitable solvent and a catalyst to form the corresponding urea derivative., Step 2: N,N-dimethylformamide dimethyl acetal is added to the reaction mixture and the resulting mixture is stirred at room temperature for a suitable period of time., Step 3: The reaction mixture is then hydrolyzed using a suitable acid to form the final product, 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea.
作用機序
The mechanism of action of 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in the development of various diseases. It has also been shown to have an effect on the immune system, modulating the activity of immune cells involved in inflammation and disease.
生化学的および生理学的効果
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of immune cells. It has also been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.
実験室実験の利点と制限
The advantages of using 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea in laboratory experiments include its well-studied biological activities and its potential use in the treatment of various diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
For research on 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea include further studies on its mechanism of action, potential side effects, and its use in the treatment of various diseases. It may also be studied for its potential use in combination with other drugs or therapies to enhance its effectiveness. Additionally, research may focus on the development of new synthetic analogs with improved biological activity and reduced side effects.
Conclusion:
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. While further research is needed to fully understand its mechanism of action and potential side effects, it has the potential to be used in the treatment of various diseases. Future research may focus on developing new synthetic analogs and studying its use in combination with other drugs or therapies.
科学的研究の応用
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
特性
IUPAC Name |
1-[5-(azepane-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-12-15(16(24)23-9-4-2-3-5-10-23)26-18(20-12)22-17(25)21-14-8-6-7-13(19)11-14/h6-8,11H,2-5,9-10H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVDILNHKKXJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

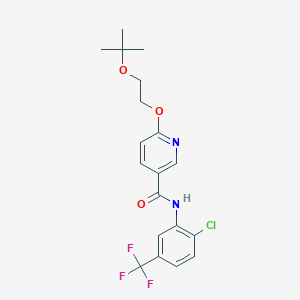
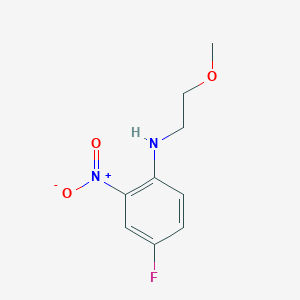
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731571.png)
![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)
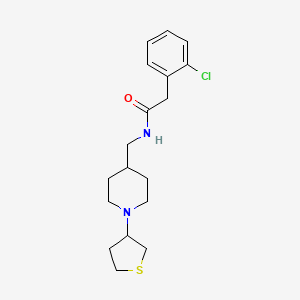
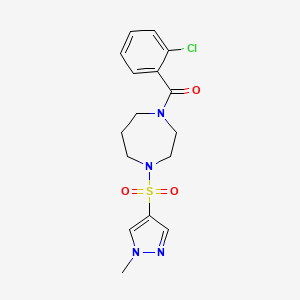
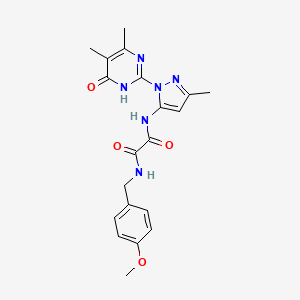
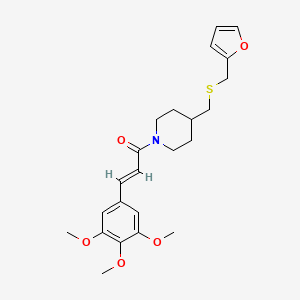
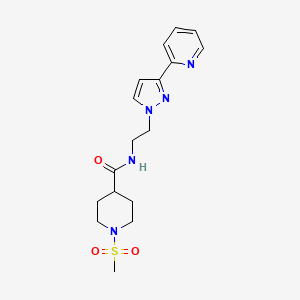
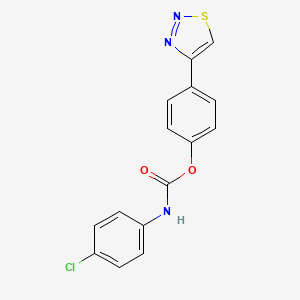
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)
